2,2'-Anhydro-L-thymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

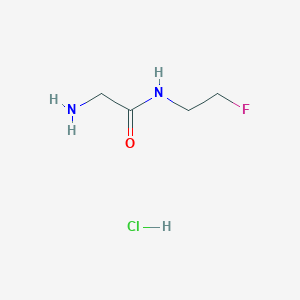

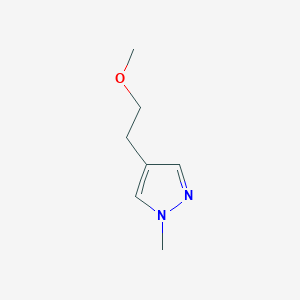

2,2'-Anhydro-L-thymidine is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de médicaments antiviraux

Le 2,2'-Anhydro-L-thymidine est un intermédiaire clé dans la synthèse de médicaments antiviraux. Il est spécifiquement utilisé pour la recherche impliquant le traitement et la prévention du VIH/SIDA .

Synthèse de l'ADN et croissance cellulaire

Ce composé se situe à la jonction des voies de novo et de sauvetage de la synthèse du désoxythymidine triphosphate (dTTP), qui est essentielle à la synthèse de l'ADN et à la croissance cellulaire .

Amélioration de la réplication de l'ADN

Il a été utilisé dans des solutions pour remplacer le thymidine triphosphate par le 2-thiothymidine triphosphate (2-thioTTP) afin d'améliorer la réplication des séquences d'ADN supplémentaires .

Suivi de la prolifération cellulaire

Des analogues de la thymidine comme le this compound sont utilisés pour suivre la prolifération cellulaire dans diverses analyses expérimentales, notamment la recherche sur les cellules souches, la biologie du cancer et la parasitologie .

Agent anticancéreux

En tant qu'agent anticancéreux, le this compound s'est avéré efficace contre certains types de cellules cancéreuses .

Traitement du virus de l'herpès simplex

Ce nucléoside synthétique s'est avéré efficace contre le virus de l'herpès simplex de type 1 (HSV1), démontrant son potentiel comme agent antiviral .

Synthèse de dérivés de la thymidine

Il est également impliqué dans la synthèse de dérivés de la thymidine qui ont des applications thérapeutiques potentielles .

Mécanisme D'action

Target of Action

2,2’-Anhydro-L-thymidine, also known as L-2,2’-Anhydrothymidine, is a synthetic nucleoside . It primarily targets Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cell replication.

Mode of Action

The compound interacts with its targets by acting as a substrate . This interaction can inhibit the synthesis of DNA and RNA in vitro . It has also been shown to be effective against the herpes simplex virus type 1 (HSV1) .

Biochemical Pathways

The affected pathways involve the synthesis of DNA and RNA. By acting as a substrate for key enzymes, 2,2’-Anhydro-L-thymidine can disrupt these pathways, leading to inhibition of DNA and RNA synthesis . This can have downstream effects on cell replication and viral replication, particularly in the case of HSV1 .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as an antiviral and anticancer agent .

Result of Action

The molecular and cellular effects of 2,2’-Anhydro-L-thymidine’s action include the inhibition of DNA and RNA synthesis . This can lead to a decrease in cell replication and viral replication, making it potentially effective against certain viruses, such as HSV1 .

Action Environment

The action, efficacy, and stability of 2,2’-Anhydro-L-thymidine can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature .

Analyse Biochimique

Biochemical Properties

2,2’-Anhydro-L-thymidine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication and cancer cell proliferation. This compound interacts with several key enzymes and proteins, including thymidine kinase, thymidylate synthase, and DNA polymerase . Thymidine kinase phosphorylates 2,2’-Anhydro-L-thymidine, converting it into its active triphosphate form, which can then be incorporated into DNA by DNA polymerase. This incorporation disrupts DNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .

Cellular Effects

2,2’-Anhydro-L-thymidine exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by disrupting DNA synthesis . This compound also affects cell signaling pathways, including the activation of p53 and the inhibition of the PI3K/AKT pathway, leading to reduced cell survival and increased apoptosis . Additionally, 2,2’-Anhydro-L-thymidine influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of 2,2’-Anhydro-L-thymidine involves its conversion to the active triphosphate form by thymidine kinase . Once phosphorylated, it competes with natural nucleotides for incorporation into DNA by DNA polymerase . The incorporation of 2,2’-Anhydro-L-thymidine triphosphate into DNA results in chain termination and the inhibition of DNA synthesis . This disruption of DNA synthesis triggers cellular responses, including the activation of DNA damage response pathways and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Anhydro-L-thymidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged exposure due to degradation . Long-term studies have shown that continuous exposure to 2,2’-Anhydro-L-thymidine can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its effectiveness . Additionally, the compound’s impact on cellular function, including DNA synthesis and cell proliferation, can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of 2,2’-Anhydro-L-thymidine vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication and cancer cell proliferation without causing significant toxicity . At higher doses, 2,2’-Anhydro-L-thymidine can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

2,2’-Anhydro-L-thymidine is involved in several metabolic pathways, primarily related to nucleotide metabolism . The compound is phosphorylated by thymidine kinase to form its active triphosphate form, which can then be incorporated into DNA . This phosphorylation process is crucial for the compound’s antiviral and anticancer activities . Additionally, 2,2’-Anhydro-L-thymidine can affect metabolic flux and metabolite levels by competing with natural nucleotides for incorporation into DNA .

Transport and Distribution

Within cells and tissues, 2,2’-Anhydro-L-thymidine is transported and distributed through various mechanisms . The compound can enter cells via nucleoside transporters and is subsequently phosphorylated by thymidine kinase . Once phosphorylated, it can be incorporated into DNA by DNA polymerase, leading to its antiviral and anticancer effects . The distribution of 2,2’-Anhydro-L-thymidine within tissues can vary, with higher concentrations observed in rapidly dividing tissues, such as bone marrow and gastrointestinal epithelium .

Subcellular Localization

The subcellular localization of 2,2’-Anhydro-L-thymidine is primarily within the nucleus, where it exerts its effects on DNA synthesis . The compound’s localization is facilitated by its phosphorylation and subsequent incorporation into DNA . This nuclear localization is essential for its antiviral and anticancer activities, as it allows 2,2’-Anhydro-L-thymidine to directly interfere with DNA replication and induce apoptosis . Additionally, the compound may interact with other nuclear proteins involved in DNA repair and cell cycle regulation .

Propriétés

Numéro CAS |

433733-92-7 |

|---|---|

Formule moléculaire |

C10H12N2O5 |

Poids moléculaire |

240.21 g/mol |

Nom IUPAC |

(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

InChI |

InChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7+,9-/m0/s1 |

Clé InChI |

WLLOAUCNUMYOQI-LKHWLPBLSA-N |

SMILES |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |

SMILES isomérique |

CC1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O |

SMILES canonique |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |

| 433733-92-7 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)

![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)

![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)

![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)

![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)